molecular formula C13H23NO3 B2520510 3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid CAS No. 296770-57-5

3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid

Cat. No.: B2520510
CAS No.: 296770-57-5
M. Wt: 241.331
InChI Key: LBJUSTCMHUWDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid typically involves multiple steps:

    Formation of the Cyclopentane Ring: The initial step often involves the cyclization of a suitable precursor to form the cyclopentane ring.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the isopropylcarbamoyl and trimethyl groups. This can be achieved through various organic reactions such as alkylation and acylation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as batch processing and the use of automated synthesis equipment, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid is utilized in several scientific research areas:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation, thereby influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    1,2,2-Trimethyl-cyclopentanecarboxylic acid: Does not have the isopropylcarbamoyl group, affecting its biological activity and chemical properties.

Uniqueness

3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized research applications.

Properties

IUPAC Name

1,2,2-trimethyl-3-(propan-2-ylcarbamoyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-8(2)14-10(15)9-6-7-13(5,11(16)17)12(9,3)4/h8-9H,6-7H2,1-5H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJUSTCMHUWDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCC(C1(C)C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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